3-Methyl-3-(trifluoromethyl)undec-1-ene
Description
Properties
CAS No. |
821799-48-8 |
|---|---|
Molecular Formula |
C13H23F3 |
Molecular Weight |
236.32 g/mol |
IUPAC Name |
3-methyl-3-(trifluoromethyl)undec-1-ene |
InChI |
InChI=1S/C13H23F3/c1-4-6-7-8-9-10-11-12(3,5-2)13(14,15)16/h5H,2,4,6-11H2,1,3H3 |
InChI Key |
QVBQRSXWJRDNPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C=C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Reaction Mechanism and Conditions
Palladium-catalyzed coupling is the most widely documented approach. This method involves reacting a brominated undecene precursor with a trifluoromethylating agent in the presence of a palladium complex. Key steps include:
- Substrate Preparation : A brominated alkene (e.g., 3-bromo-undec-1-ene) serves as the starting material.
- Catalyst System : Bis(dibenzalacetone)palladium (Pd(dba)₂) or palladium acetate (Pd(OAc)₂) with phosphine ligands (e.g., triphenylphosphine) enables efficient C–CF₃ bond formation.
- Solvent and Base : Reactions occur in polar aprotic solvents (e.g., propylene carbonate) with triethylamine as a base to neutralize HBr byproducts.
Example Protocol (Adapted from US6420608B1):
Grignard Reagent-Based Synthesis
Reaction Workflow
Grignard reagents enable carbon–carbon bond formation between trifluoromethyl ketones and alkyl halides. The process involves:
- Grignard Formation : Reacting magnesium with a halo-undecene (e.g., 3-chloro-undec-1-ene) in tetrahydrofuran (THF) to generate the organomagnesium intermediate.
- Ketone Addition : Introducing a trifluoromethyl ketone (e.g., trifluoroacetophenone) to the Grignard reagent, followed by hydrolysis to yield the target alkene.
Example Protocol (Adapted from WO2021171301A1):
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(trifluoromethyl)undec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into different saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Methyl-3-(trifluoromethyl)undec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of biological processes involving fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(trifluoromethyl)undec-1-ene involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-methyl-3-(trifluoromethyl)undec-1-ene, we compare it with structurally related fluorinated alkenes and branched hydrocarbons. Key compounds include:
Table 1: Structural and Physico-Chemical Comparison
Key Findings:
Fluorination Impact: The trifluoromethyl group in this compound enhances thermal stability compared to non-fluorinated analogs like 3-methylundec-1-ene. However, it exhibits lower reactivity in electrophilic additions than less fluorinated compounds (e.g., 3,3-difluoroundec-1-ene) due to electron-withdrawing effects of -CF₃ .
Branching vs. Linear Chains : Branching at the third carbon reduces crystallinity compared to linear fluorinated alkenes, making it more suitable for flexible polymer applications.
Contrast with Pyridalyl: Unlike Pyridalyl—a complex aryl ether with insecticidal properties—this compound lacks aromaticity or heteroatoms, limiting its bioactivity but favoring use in non-polar matrices .
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